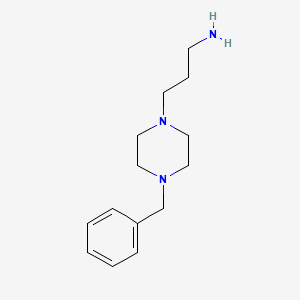

3-(4-Benzylpiperazin-1-yl)propan-1-amine

Description

Contextual Significance of Piperazine-Containing Compounds in Modern Drug Discovery

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of approved drugs and biologically active compounds. nih.govnih.gov Its widespread use is attributed to a combination of favorable physicochemical properties and synthetic versatility. nih.gov

Piperazine derivatives are integral to drugs across numerous therapeutic areas, including psychiatry, oncology, and infectious diseases. nbinno.comresearchgate.net The two nitrogen atoms in the piperazine ring allow for the introduction of various substituents, enabling medicinal chemists to fine-tune a molecule's properties to achieve desired pharmacological effects. researchgate.net This adaptability allows the piperazine moiety to serve different roles within a drug molecule, such as acting as a hydrophilic group to improve pharmacokinetic properties or as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets. nih.gov

Key Attributes of the Piperazine Scaffold in Drug Design

| Property | Significance in Medicinal Chemistry |

| Basicity | The nitrogen atoms are typically basic, allowing for salt formation which can improve solubility and bioavailability. |

| Solubility | The presence of the polar amine groups generally enhances water solubility, a crucial factor for drug absorption and distribution. nih.gov |

| Conformational Properties | The ring typically adopts a stable chair conformation, providing a predictable three-dimensional structure for molecular design. nih.gov |

| Synthetic Accessibility | Piperazine and its derivatives are readily available and their chemical reactivity facilitates straightforward incorporation into complex molecules. nih.gov |

| Biological Activity | The scaffold is a key component in compounds targeting a wide range of receptors and enzymes, particularly in the central nervous system (CNS). researchgate.netresearchgate.net |

Academic Rationale for In-Depth Investigation of 3-(4-Benzylpiperazin-1-yl)propan-1-amine

The academic interest in this compound stems from the established pharmacological importance of its constituent parts: the benzylpiperazine core and the flexible aminopropyl linker.

The benzylpiperazine (BZP) moiety itself is a well-known pharmacophore that acts as a stimulant on the central nervous system. researchgate.netmdpi.com While BZP is a controlled substance in many jurisdictions, its core structure is a valuable starting point for designing novel CNS-active agents with tailored properties. www.gov.uk Researchers modify this core to move away from non-specific stimulant effects and towards selective interactions with specific neuro-receptors or enzymes.

Derivatives of 3-(4-benzylpiperazin-1-yl)propane have shown promise in preclinical research, providing a strong rationale for investigating the parent amine. For example, related structures where the terminal amine is modified or is part of a larger structure have been synthesized and evaluated for several biological activities.

Reported Activities of Related 3-(4-Benzylpiperazin-1-yl)propane Analogs

| Compound Type | Investigated Activity | Research Finding |

| Propan-1-ol derivatives | Anti-inflammatory, Analgesic | Dihydrochloride salts of certain 3-(4-benzylpiperazinyl)-propan-1-ol derivatives were found to possess anti-inflammatory and analgesic properties. researchgate.net |

| Aryl-piperazinyl-propane derivatives | Dual-action Antidepressants | Analogs with a propane (B168953) linker have been designed to act on both 5-HT1A serotonin (B10506) receptors and the serotonin transporter, a promising strategy for new antidepressants. nih.govnih.gov |

| Benzylpiperazine derivatives | MAGL Inhibition | A series of benzylpiperazine-based compounds were optimized as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. nih.gov |

The presence of the primary amine in this compound makes it a versatile synthetic intermediate. It provides a reactive handle for chemists to build more complex molecules, such as amides or substituted amines, to explore structure-activity relationships and develop new therapeutic candidates. mdpi.com

Overview of Emerging Research Frontiers for the Chemical Compound

The unique structural features of this compound position it at the intersection of several emerging research frontiers in medicinal chemistry.

Neurological and Psychiatric Disorders: Building on the research into related dual-action serotonin agents, a significant frontier is the development of novel antidepressants, anxiolytics, or antipsychotics. nih.govnih.gov The compound serves as a scaffold to create molecules that can finely modulate multiple neurotransmitter systems simultaneously, potentially leading to therapies with improved efficacy and faster onset of action.

Neuroinflammation and Endocannabinoid System Modulation: The discovery of benzylpiperazine derivatives as monoacylglycerol lipase (MAGL) inhibitors opens a new avenue of research. nih.gov MAGL is a key enzyme in the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibiting MAGL has therapeutic potential in treating neuroinflammatory and neurodegenerative diseases. This compound is a valuable template for designing new, selective MAGL inhibitors.

Development of Chemical Probes: The compound and its derivatives can be developed as chemical probes to study the biology of specific receptors and enzymes. By attaching fluorescent tags or other labels, researchers can use these molecules to visualize and understand complex biological pathways in vitro and in vivo.

Fragment-Based Drug Discovery: The benzylpiperazine and aminopropyl fragments of the molecule are valuable building blocks in fragment-based drug discovery (FBDD). Researchers can use these fragments to screen against biological targets and subsequently elaborate them into more potent and selective lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZBCJSBHYEUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389894 | |

| Record name | 3-(4-benzylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4553-27-9 | |

| Record name | 4-(Phenylmethyl)-1-piperazinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4553-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-benzylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-benzylpiperazin-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformation Research

Established Synthetic Routes for 3-(4-Benzylpiperazin-1-yl)propan-1-amine and Related Analogs

The synthesis of this compound and its analogs can be achieved through several established chemical pathways. The primary methods include nucleophilic substitution, coupling reactions, and the synthesis and transformation of Mannich bases. These approaches offer flexibility in starting materials and allow for the generation of a diverse range of derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of amine synthesis and provides a direct method for constructing the this compound scaffold. This strategy typically involves the alkylation of an amine nitrogen. Two primary approaches exist for this specific compound:

Alkylation of N-benzylpiperazine: This common route involves reacting N-benzylpiperazine with a three-carbon electrophile containing a primary amine or a protected precursor. A typical precursor is a 3-halopropanamine or its protected form, such as N-(3-bromopropyl)phthalimide. The reaction displaces the halide with the secondary amine of the piperazine (B1678402) ring, followed by a deprotection step (e.g., hydrazinolysis for a phthalimide (B116566) group) to reveal the primary amine.

N-Benzylation of a piperazine precursor: An alternative route starts with a pre-formed 3-(piperazin-1-yl)propan-1-amine (B1266140) backbone, which is then benzylated. Selective N-monoalkylation of piperazine can be challenging due to the presence of two reactive secondary amine groups, often leading to dialkylation. However, techniques such as using piperazine salts can afford excellent yields of the desired N-monoalkylated product. Another strategy involves the alkylation of N-acetylpiperazine, followed by acidic hydrolysis to remove the acetyl group, which serves as a protecting group to prevent dialkylation.

A related substitution method involves the reaction of N-benzylpiperazine with acrylonitrile (B1666552) via a Michael addition to yield 3-(4-benzylpiperazin-1-yl)propanenitrile. Subsequent reduction of the nitrile group, typically through catalytic hydrogenation with reagents like Raney Nickel or Raney Cobalt, affords the target primary amine, this compound.

| Starting Materials | Reagents | Product | Key Features |

| N-Benzylpiperazine, 3-Chloropropylamine (B7771022) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | This compound | Direct alkylation of the piperazine nitrogen. |

| N-Benzylpiperazine, Acrylonitrile | Base or heat | 3-(4-Benzylpiperazin-1-yl)propanenitrile | Michael addition to form nitrile intermediate. |

| 3-(4-Benzylpiperazin-1-yl)propanenitrile | H₂, Raney Ni or Raney Co | This compound | Reduction of nitrile to primary amine. google.com |

| 3-(Piperazin-1-yl)propan-1-amine, Benzyl (B1604629) chloride | Base, Solvent | This compound | N-alkylation of the piperazine core. |

Coupling Reactions

While classic metal-catalyzed cross-coupling reactions are prevalent for forming N-aryl piperazines, the term can also encompass other C-N bond-forming reactions. For analogs of this compound, coupling strategies can be employed to build complexity. For instance, a general procedure for synthesizing substituted piperazin-1-yl amidrazones involves the direct interaction of hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of a base like triethylamine. mdpi.com This type of reaction demonstrates the nucleophilic character of the piperazine nitrogen in forming new C-N bonds with activated electrophiles. mdpi.com

Reductive amination is a powerful and widely used method that can be classified as a coupling reaction. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com This methodology is highly versatile for preparing primary, secondary, and tertiary amines. youtube.comorganic-chemistry.org For the synthesis of the target compound or its analogs, reductive amination could be applied in several ways:

Reaction of N-benzylpiperazine with a suitable aldehyde (e.g., a protected 3-aminopropanal) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.gov

A multi-component reaction involving piperazine, benzaldehyde, and a three-carbon synthon with an amine functionality.

| Carbonyl Component | Amine Component | Reducing Agent | Product Type |

| Aldehyde/Ketone | Ammonia | H₂/Catalyst or NaBH₃CN | Primary Amine youtube.com |

| Aldehyde/Ketone | Primary Amine | H₂/Catalyst or NaBH₃CN | Secondary Amine youtube.com |

| Aldehyde/Ketone | Secondary Amine | H₂/Catalyst or NaBH₃CN | Tertiary Amine youtube.com |

Mannich Base Derivatives and Their Transformations

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine, resulting in a β-amino carbonyl compound known as a Mannich base. nih.govoarjbp.com N-benzylpiperazine is frequently used as the secondary amine component in such reactions. mdpi.com

A synthetic strategy could involve the aminomethylation of a ketone with N-benzylpiperazine and formaldehyde (B43269) to produce a ketonic Mannich base. researchgate.netresearchgate.net For example, the aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone (B11538915) with N-benzylpiperazine yields 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one. researchgate.net This Mannich base can then be chemically transformed. Reduction of the ketone functionality, for instance using lithium aluminum hydride (LiAlH₄), would yield the corresponding amino alcohol. While this does not directly yield this compound, it demonstrates a route to complex propanolamine (B44665) derivatives and highlights the utility of Mannich bases as versatile synthetic intermediates. researchgate.netnih.gov

Exploration of Scalable Synthesis Approaches for Research Applications

For the production of larger quantities of this compound for research purposes, scalability of the chosen synthetic route is a key consideration. Reductive amination and nucleophilic substitution reactions are generally scalable.

Key considerations for scalable synthesis include:

Cost and availability of starting materials: Routes starting from inexpensive and readily available chemicals like N-benzylpiperazine, acrylonitrile, or 3-chloropropylamine are preferred.

Process safety: Highly exothermic reactions or the use of hazardous reagents like lithium aluminum hydride may require special engineering controls on a larger scale. Catalytic hydrogenation is often a preferred reduction method in industrial settings.

One patented process for a related compound, 3-(4-methylpiperazin-1-yl)propan-1-amine, highlights a scalable approach involving the catalytic hydrogenation of 3-(4-methylpiperazin-1-yl)propionitrile using Raney nickel, achieving high conversion and selective yield. google.com This nitrile reduction pathway represents a viable and scalable route for the target compound as well.

Analysis of Chemical Reactivity and Derivatization Potential of the Core Scaffold

The this compound scaffold possesses multiple reactive sites, allowing for extensive derivatization.

Primary Amine: The terminal primary amine (-NH₂) is a key site for modification. It is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form amides, alkylation with alkyl halides to form secondary or tertiary amines, and reductive amination with aldehydes or ketones to yield more complex secondary amines. msu.edu

Piperazine Nitrogens: Both tertiary amine nitrogens within the piperazine ring are nucleophilic and can be quaternized by reaction with alkyl halides, although this is less common than derivatization at the primary amine. The piperazine ring itself is a site of metabolic degradation, often through oxidation. mdma.chnih.gov

Benzyl Group: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂ with a palladium catalyst), which removes the benzyl group to yield 3-(piperazin-1-yl)propan-1-amine. This de-benzylation provides a route to a different set of derivatives where the newly formed secondary amine can be functionalized with various other substituents.

Aromatic Ring: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution, such as nitration or halogenation, allowing for the introduction of substituents on the aromatic core. Metabolic studies of N-benzylpiperazine have shown that hydroxylation of the aromatic ring occurs, indicating its reactivity towards oxidative processes. mdma.chnih.gov

The reactivity of the amine groups can be modulated. For example, the reversible reaction of primary amines with carbon dioxide to form alkyl-ammonium carbamates can be used to temporarily reduce their nucleophilicity, potentially serving as a protection strategy during multi-step syntheses. mdpi.com

Based on a comprehensive review of the available scientific literature, there is insufficient specific data for the compound This compound to fully address the detailed sections and subsections requested in the article outline.

Research in the fields of central nervous system activity and anticancer properties has been conducted on a variety of structurally related benzylpiperazine and arylpiperazine derivatives. For instance, studies have explored different benzylpiperazine compounds as CNS-penetrant inhibitors of histone deacetylase 6 (HDAC6) nih.gov and as ligands for serotonin (B10506) and dopamine (B1211576) receptors, often in the context of developing new antidepressants or antipsychotics. nih.govnih.gov Similarly, various piperazine-containing molecules have been investigated for their potential antiproliferative and anticancer effects. nih.govnih.govmdpi.comnih.govmdpi.comresearchgate.netmdpi.comnih.gov

However, this body of research focuses on analogues and derivatives, which differ in their specific chemical structures from this compound. The direct pharmacological and biological activity data for this compound itself is not sufficiently detailed in the reviewed sources to populate the requested article structure. One specific finding identified a binding affinity (Ki) of 770 nM for this compound at the Dopamine D4 receptor. idrblab.net Beyond this, detailed experimental results on its effects on neurotransmitter systems, its full receptor binding profile, preclinical behavioral outcomes, or its in vitro effects on cancer cell growth and proliferation pathways are not available in the provided search results.

Therefore, a scientifically accurate and thorough article that strictly adheres to the provided outline for this compound cannot be generated at this time.

An in-depth examination of the chemical compound this compound reveals its significant role in diverse areas of pharmacological research, particularly in oncology and neurodegenerative disorders. This article delineates the pharmacological characterization, biological activity, and specific research applications of this molecule, adhering to a structured analysis of its mechanisms of action and therapeutic potential.

Pharmacological Characterization and Biological Activity Research

The pharmacological profile of this compound and its derivatives has been a subject of intensive study, revealing a range of biological activities. Research has primarily focused on its anticancer properties and its potential applications in the treatment of neurodegenerative diseases.

Mechanisms of Apoptosis Induction

Derivatives of this compound, such as the N-substituted benzamide (B126) declopramide, have been shown to induce apoptosis in cancer cells. nih.gov The mechanism of this programmed cell death is multifaceted and involves several key cellular pathways.

Studies have demonstrated that these compounds can trigger the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event is a critical step in the intrinsic pathway of apoptosis, leading to the activation of caspase-9. nih.gov The subsequent activation of a caspase cascade ultimately results in the execution of the apoptotic program. Research has confirmed that the broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk can block this induced apoptosis and improve cell viability. nih.gov

Interestingly, the induction of apoptosis by these compounds appears to be preceded by a cell cycle block at the G2/M phase. nih.gov This cell cycle arrest occurs even in the presence of caspase inhibitors, suggesting it is an upstream event to the apoptotic cascade. nih.gov Furthermore, while the tumor suppressor protein p53 can be induced by these compounds in some cell lines, the apoptotic mechanism and the G2/M block are not dependent on p53 activation, as these effects are also observed in p53-deficient cells. nih.gov

Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit the apoptosis induced by these benzylpiperazine derivatives, further underscoring the involvement of the mitochondrial pathway. nih.gov

Kinase Inhibition Assays (e.g., PLK4, FLT3-ITD)

The benzylpiperazine moiety is a common scaffold in the design of kinase inhibitors. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. nih.gov Internal tandem duplication (ITD) mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. mdpi.com

Derivatives containing the benzylpiperazine structure have been investigated as inhibitors of FLT3-ITD. These inhibitors are designed to target the mutated, constitutively active form of the kinase. mdpi.com The inhibition of FLT3-ITD blocks downstream signaling pathways, such as the STAT5, Erk, and Akt pathways, which are critical for the growth and survival of leukemia cells. mdpi.com This targeted inhibition leads to the suppression of proliferation and the induction of apoptosis in FLT3-ITD-positive AML cells. drugbank.com

The selectivity of these inhibitors is a key aspect of their development. For example, some compounds have shown greater potency against the mutated FLT3-ITD than the wild-type FLT3, which could translate to a better therapeutic window. mdpi.com

Poly (ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for the repair of DNA single-strand breaks. nih.govnih.gov PARP inhibitors are a class of anticancer agents that exploit deficiencies in DNA repair pathways, such as those found in tumors with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality. nih.govfrontiersin.org

The mechanism of PARP inhibition involves competitive binding to the NAD+ binding domain of the PARP enzyme. frontiersin.org This prevents the synthesis and addition of poly (ADP-ribose) chains to target proteins, which is necessary for the recruitment of DNA repair machinery. nih.gov A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of a single-strand break. frontiersin.org This trapped PARP-DNA complex is highly cytotoxic as it can stall replication forks, leading to double-strand breaks that are difficult for cancer cells with homologous recombination deficiencies to repair. frontiersin.org

Compounds incorporating a benzimidazole (B57391) carboxamide scaffold, which can be structurally related to benzylpiperazine derivatives, have been developed as potent PARP-1 inhibitors. nih.gov The amide group in these inhibitors mimics the nicotinamide (B372718) portion of NAD+, allowing it to bind to the active site of PARP-1 through hydrogen bond interactions with key amino acid residues like Gly-863 and Ser-904. nih.gov

In Vivo Efficacy Studies in Tumor Xenograft Models

The preclinical efficacy of targeted drugs, including those with benzylpiperazine scaffolds, is often evaluated in tumor xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov These models are crucial for assessing the antitumor activity of a compound in a living organism.

For instance, in studies of FLT3 inhibitors, compounds are administered to mice bearing xenografts of human AML cell lines that are positive for the FLT3-ITD mutation, such as MV4-11 and MOLM-13 cells. drugbank.comnih.gov The efficacy of the treatment is typically measured by the tumor growth inhibition (TGI), which compares the tumor volume in treated animals to that in control animals. drugbank.com Successful compounds have demonstrated significant TGI in these models, indicating their potential for clinical development. drugbank.comnih.gov

These in vivo models are also valuable for evaluating the efficacy of drugs against brain tumors and metastases, which can be challenging to treat. nih.gov By comparing the drug's effect on intracranial and extracranial tumors, researchers can assess its ability to cross the blood-brain barrier and exert its therapeutic effect in the central nervous system. nih.gov

Neurodegenerative Disorder Research Applications

Beyond oncology, derivatives of this compound have been explored for their potential in treating neurodegenerative disorders, most notably Alzheimer's disease. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition Studies

A primary target in the symptomatic treatment of Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Inhibition of AChE increases the levels of acetylcholine in the brain, which can lead to improvements in cognitive function. nih.gov

Several studies have synthesized and evaluated derivatives of this compound for their AChE inhibitory activity. nih.govdrugbank.com These compounds have shown potent inhibition of the enzyme, with some derivatives exhibiting IC50 values in the nanomolar range. drugbank.com For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested, with the most potent compound showing an IC50 of 0.91 µM. nih.gov

The structure-activity relationship of these compounds has been investigated, revealing that the nature and position of substituents on the benzyl group can significantly influence their inhibitory potency. nih.govnih.gov

Molecular docking studies have been employed to understand how these benzylpiperazine derivatives interact with the AChE enzyme. nih.govresearchgate.net The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic active site (CAS) and a peripheral anionic site (PAS). researchgate.net

Docking simulations have shown that these inhibitors can bind to both the CAS and PAS of AChE, similar to the binding mode of the well-known AChE inhibitor, donepezil. nih.govnih.gov The benzyl group of the inhibitor often interacts with the PAS, while the piperazine and propanamine portions extend into the gorge to interact with the CAS. researchgate.net The protonated nitrogen atom of the piperazine moiety is thought to play a crucial role in the binding. researchgate.net This dual binding ability can contribute to the high inhibitory potency of these compounds.

After a thorough search for scientific literature focused specifically on the chemical compound "this compound," it has been determined that there is insufficient published data to generate the detailed article as requested in the provided outline.

The specific research findings required for the subsections—including Enzyme Kinetic Studies, Interference with Amyloid-beta Peptide Nucleation and Fibril Formation, Neuroprotective Actions in Cellular Models, Carbonic Anhydrase (CA) Activation Research, and Anti-infective Activity Investigations—are not available for this exact compound in the public domain.

While the piperazine chemical scaffold is a subject of broad scientific inquiry, and research exists for structurally related benzylpiperazine derivatives in these areas, the strict requirement to focus solely on "this compound" cannot be met without speculating or misrepresenting data from other compounds. Adhering to the principles of scientific accuracy and avoiding hallucination, the article cannot be generated as specified.

Pharmacological Characterization and Biological Activity Research

Anti-infective Activity Investigations

Anti-tubercular Efficacy against Mycobacterium tuberculosis

A review of available scientific literature did not yield specific studies investigating the anti-tubercular efficacy of 3-(4-Benzylpiperazin-1-yl)propan-1-amine or its close derivatives against Mycobacterium tuberculosis. Research into novel anti-tubercular agents is ongoing, with studies identifying other chemical classes, such as 1,3-diarylpyrazolyl-acylsulfonamides and phenanthrene (B1679779) derivatives, as having potent activity against the pathogen. nih.govnih.gov However, compounds based on the benzylpiperazine scaffold have not been highlighted in this specific therapeutic context in the surveyed literature.

Antiviral Activity Assessment (e.g., HIV-1, CVB-2, HSV-1)

There is a lack of specific research in the reviewed literature assessing the antiviral activity of this compound against viruses such as Human Immunodeficiency Virus-1 (HIV-1), Coxsackievirus B2 (CVB-2), or Herpes Simplex Virus-1 (HSV-1). While the broader class of piperazine (B1678402) derivatives has been explored for various therapeutic purposes, including antiviral applications, specific data for the subject compound is not presently available. For instance, studies have investigated dispirotripiperazine-based compounds for activity against HIV and HSV-1. nih.gov

Sigma Receptor (σ1R/σ2R) Ligand Research

The benzylpiperazine moiety is a key structural feature in a class of compounds extensively investigated as ligands for sigma receptors (σR). nih.gov These receptors, including the σ1R and σ2R subtypes, are implicated in modulating nociceptive signaling, making them attractive targets for the development of novel pain therapeutics. nih.gov Research has focused on designing and synthesizing novel benzylpiperazinyl derivatives to characterize their binding affinities and explore their potential as analgesics. nih.gov

Receptor Binding Affinities and Selectivity Profiles

In a study focused on developing new benzylpiperazine derivatives, a series of compounds were synthesized and evaluated for their binding affinity at σ1 and σ2 receptors using radioligand binding assays. nih.gov While data for this compound was not specifically reported, a structurally related analog, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) , demonstrated very high affinity for the σ1R. nih.gov

This compound exhibited a σ1R binding affinity (Kᵢ) of 1.6 nM. nih.gov Furthermore, it showed a high degree of selectivity for the σ1R over the σ2R, with a selectivity ratio (Kᵢ σ2/Kᵢ σ1) of 886, which was a significant improvement compared to other compounds in the series. nih.gov The affinities for several compounds from this study highlight the potential of the benzylpiperazine scaffold for potent and selective sigma receptor interaction. nih.gov

Below is a table summarizing the binding affinities of selected benzylpiperazine derivatives.

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity Ratio (Kᵢ σ2/Kᵢ σ1) |

|---|---|---|---|

| Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | 1.6 | 1417 | 886 |

| Lead Compound 8 | 4.7 | 2030 | 432 |

| Haloperidol (Reference) | 3.2 | 1000 | 312.5 |

In Vivo Antinociceptive and Anti-allodynic Effects in Pain Models

The therapeutic potential of potent sigma receptor ligands is often evaluated in preclinical models of pain. The high-affinity σ1R antagonist, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) , was tested in established mouse models of inflammatory and neuropathic pain. nih.gov

In the formalin test, a model for inflammatory pain, Compound 15 produced dose-dependent antinociceptive effects. nih.gov The compound was also assessed in the chronic constriction injury (CCI) model of neuropathic pain, where it demonstrated significant anti-allodynic effects, indicating a reduction in pain from non-painful stimuli. nih.gov Importantly, further behavioral pharmacology studies showed that Compound 15 did not produce sedation or impair locomotor responses in a rotarod assay, suggesting that its pain-reducing effects are not due to general motor impairment. nih.gov These findings support the development of benzylpiperazine-based σ1R antagonists as potential therapeutics for managing chronic pain conditions. nih.gov

Other Exploratory Biological Activities

Glycine (B1666218) Transporter-1 (GlyT-1) Inhibition Research

The glycine transporter type 1 (GlyT-1) is a target for modulating N-methyl-D-aspartate (NMDA) receptor function, with potential applications in treating central nervous system disorders. nih.gov A review of the scientific literature did not identify studies evaluating this compound for inhibitory activity against GlyT-1. Research in this area has focused on other chemical scaffolds, such as N-[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine, to probe the therapeutic hypothesis that inhibiting GlyT-1 can potentiate NMDA receptor function in vivo. nih.gov

Despite a comprehensive search for scientific literature focusing on the anticonvulsant activity of the chemical compound this compound, no specific research data or dedicated studies evaluating this particular molecule were identified.

The performed searches encompassed a range of keywords and strategies, including the compound's chemical name, structural class (benzylpiperazine derivatives, piperazine derivatives), and relevant pharmacological activities (anticonvulsant activity, anticonvulsant screening). The search also included the names of prominent researchers in the field of anticonvulsant drug discovery who have extensively published on related classes of compounds.

While the search yielded numerous studies on the synthesis and anticonvulsant evaluation of various piperazine and benzylpiperazine analogs, none of the retrieved articles specifically mentioned or provided experimental data for this compound. It is possible that this compound was synthesized and tested as part of a broader chemical library, with the results not being individually highlighted or published in a way that is accessible through abstract and keyword-based searching.

Without any available data from preclinical anticonvulsant models, such as the maximal electroshock (MES) test or the subcutaneous pentylenetetrazole (scPTZ) test, it is not possible to provide a pharmacological characterization or an evaluation of the biological activity of this specific compound as requested.

Therefore, the requested article focusing solely on the anticonvulsant activity of this compound cannot be generated at this time due to the absence of relevant scientific data in the public domain accessible through the conducted searches.

Mechanism of Action and Advanced Molecular Interaction Studies

Elucidation of Specific Molecular Targets and Pathways

Research into analogs of 3-(4-Benzylpiperazin-1-yl)propan-1-amine suggests that its primary molecular targets are likely to be the σ1 receptor and serotonin (B10506) 5-HT1A receptor, as well as the serotonin transporter (SERT).

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, known to modulate a variety of signaling pathways, including calcium signaling, and to interact with numerous ion channels and G-protein coupled receptors. nih.gov Benzylpiperazine derivatives have been designed and synthesized as potent σ1 receptor ligands. nih.gov For instance, certain derivatives have shown high affinity for the σ1 receptor, suggesting that the benzylpiperazine moiety is a key pharmacophore for this target. nih.gov The interaction with σ1 receptors often leads to the modulation of nociceptive signaling, indicating a potential role in pain management. nih.gov

Derivatives of 3-[4-(aryl)piperazin-1-yl]propane have demonstrated a dual action at 5-HT1A serotonin receptors and the serotonin transporter (SERT) . nih.gov The 5-HT1A receptor is a subtype of serotonin receptor that is implicated in the modulation of mood, anxiety, and other neurological processes. The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Compounds that inhibit SERT can increase the extracellular concentration of serotonin, a mechanism central to the action of many antidepressant medications. The dual activity at both 5-HT1A receptors and SERT by related compounds suggests a complex pharmacological profile that could be advantageous in treating depressive disorders. nih.gov

Detailed Analysis of Receptor Binding Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for this compound is not available, binding affinity data (Ki values) from radioligand binding assays on related compounds provide valuable insights into their structure-activity relationships.

For a series of benzylpiperazine derivatives, the affinity for the σ1 receptor has been shown to be in the low nanomolar range. nih.gov For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a Ki value of 1.6 nM for the σ1 receptor. nih.gov This high affinity is indicative of a strong and specific interaction with the receptor. Furthermore, these derivatives often exhibit significant selectivity for the σ1 receptor over the σ2 receptor subtype. nih.gov

In the case of arylpiperazine derivatives targeting serotonergic systems, high nanomolar affinity for both the 5-HT1A receptor and SERT has been reported. nih.gov For example, 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol has a Ki of 2.3 nM for the 5-HT1A receptor and 12 nM for the serotonin transporter. nih.gov Such data highlights the potential for potent interactions with these targets.

Binding Affinities of Related Benzylpiperazine and Arylpiperazine Derivatives

| Compound | Target | Binding Affinity (Ki, nM) |

|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 Receptor | 1.6 nih.gov |

| 1-(5-chlorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 30 nih.gov |

| Serotonin Transporter | 30 nih.gov | |

| 1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol | 5-HT1A Receptor | 2.3 nih.gov |

| Serotonin Transporter | 12 nih.gov |

Enzyme Inhibition Mechanisms and Allosteric Modulation

While the primary mechanism of action for benzylpiperazine derivatives appears to be receptor binding, the potential for enzyme inhibition and allosteric modulation should be considered. Some benzylpiperazine-related compounds have been investigated for their effects on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). For instance, certain N-benzylpiperidine derivatives have shown potent inhibitory activity against AChE.

Allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) binding site to modulate its activity, is another possible mechanism. This can lead to more nuanced control of receptor function compared to direct agonism or antagonism. The σ1 receptor itself can be considered a modulator of other receptors and ion channels, and ligands that bind to it can indirectly influence the activity of these other proteins.

Cellular Pathway Perturbations and Downstream Signaling Cascade Analysis

The interaction of benzylpiperazine derivatives with their molecular targets initiates a cascade of downstream signaling events that ultimately lead to a cellular response.

Binding to the σ1 receptor can influence intracellular calcium levels, modulate the production of reactive oxygen species, and affect the expression of various genes. As a chaperone protein, the σ1 receptor can also regulate the function of other proteins, including ion channels and G-protein coupled receptors, thereby impacting a wide array of cellular pathways.

Activation or blockade of 5-HT1A receptors by arylpiperazine derivatives can lead to the modulation of adenylyl cyclase activity and downstream signaling pathways involving protein kinase A (PKA) and the extracellular signal-regulated kinase (ERK). These pathways are crucial in regulating neuronal excitability, gene expression, and synaptic plasticity.

Inhibition of the serotonin transporter (SERT) by these compounds would lead to an increase in synaptic serotonin levels. This elevated serotonin can then act on various pre- and post-synaptic serotonin receptors, leading to a complex array of downstream effects that are thought to underlie the therapeutic actions of antidepressant medications. For instance, prolonged activation of serotonin receptors can lead to changes in the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a role in neuronal survival and growth.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of derivatives of 3-(4-benzylpiperazin-1-yl)propan-1-amine is intrinsically linked to a core set of pharmacophoric features. These essential structural motifs are crucial for molecular recognition at various receptor sites and a wide array of biological targets. The key pharmacophoric elements generally consist of:

A Basic Nitrogen Atom: One of the nitrogen atoms of the piperazine (B1678402) ring is typically protonated at physiological pH. This positively charged center is often crucial for forming ionic interactions or hydrogen bonds with acidic residues in the binding pockets of target proteins. The basicity of these nitrogen atoms can be modulated by nearby chemical groups, influencing their interaction strength.

An Aromatic Ring: The benzyl (B1604629) group provides a key hydrophobic region that can engage in van der Waals forces, π-π stacking, or hydrophobic interactions with aromatic amino acid residues within the target's binding site. The position and nature of substituents on this ring can significantly influence binding affinity and selectivity.

A Central Piperazine Ring: This heterocyclic core acts as a central scaffold, providing a defined spatial arrangement for the other pharmacophoric elements. Its conformational flexibility allows it to adopt favorable geometries for optimal interaction with the target. The piperazine ring itself can also participate in hydrogen bonding.

A Linker Moiety: The propan-1-amine side chain serves as a linker of variable length and flexibility, connecting the core piperazine to other functionalities. The length and nature of this linker are critical for correctly positioning the terminal functional groups within the target's binding site.

These fundamental features form the basis for the rational design of more potent and selective ligands.

Systematic Investigation of Structural Modifications on Biological Potency and Selectivity

To refine the therapeutic potential of the this compound scaffold, medicinal chemists have systematically altered its core components. These modifications have provided valuable insights into the SAR, guiding the development of optimized lead compounds.

Substituent Effects on the Piperazine Heterocycle

The piperazine ring is a frequent target for structural modification. Introducing substituents on the second nitrogen atom of the piperazine can significantly impact a compound's pharmacological profile. Studies on related N-substituted piperazine derivatives have shown that the nature of the substituent plays a critical role in determining biological activity. For instance, in a series of benzylpiperidine–isatin hybrids designed as multifunctional agents for neurodegenerative diseases, the substitution on the piperidine (B6355638) (a related heterocycle) was crucial for inhibitory activity against monoamine oxidases and acetylcholinesterase.

Furthermore, the basicity of the piperazine nitrogens is a key determinant of their interaction with biological targets. One of the nitrogen atoms is typically less basic due to the influence of an adjacent aromatic moiety, and this can affect its ability to form hydrogen bonds and ionic interactions.

Influence of the Propan-1-amine Side Chain Variations

The propan-1-amine side chain acts as a linker, and its length and composition are critical for optimal ligand-receptor binding. While specific systematic studies on the propan-1-amine chain of the title compound are not extensively detailed in readily available literature, research on analogous structures highlights the importance of the linker. For example, in a series of coumarin-piperazine derivatives, the length of the alkyl linker between the two moieties was investigated, with a four-carbon chain showing the highest affinity for certain receptors. This suggests that an optimal linker length is necessary to correctly position the pharmacophoric groups.

Role of Benzyl Group Modifications and Substitutions

Modifications to the benzyl group, which provides a key hydrophobic interaction domain, have been extensively explored to enhance potency and selectivity. The position, size, and electronic properties of substituents on the phenyl ring can dramatically alter a compound's interaction with its target.

For instance, in the development of σ1 receptor antagonists based on a benzylpiperazine scaffold, substitutions on the benzyl ring were found to be a critical determinant of affinity and selectivity. The introduction of a para-substituent on the benzyl ring was shown to improve these properties. The following table presents data from a study on benzylpiperazine derivatives as σ1 receptor ligands, illustrating the impact of such modifications.

Table 1: SAR of Benzylpiperazine Derivatives as σ1 Receptor Ligands

| Compound | R1 | R2 | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|---|---|

| 8 | H | 4-OCH3 | 4.8 | 2080 | 432 |

| 13 | Cyclopropyl | 4-OCH3 | 2.5 | 1140 | 456 |

| 14 | Cyclobutyl | 4-OCH3 | 2.2 | 1130 | 513 |

| 15 | Cyclohexyl | 4-OCH3 | 1.6 | 1420 | 886 |

| 16 | Phenyl | 4-OCH3 | 2.6 | 1260 | 484 |

| 20 | Phenoxypropyl | 4-OCH3 | 2.4 | 1420 | 591 |

| 21 | Phenylpropyl | 4-OCH3 | 1.8 | 1340 | 744 |

| 22 | 4-Fluorophenylpropyl | 4-OCH3 | 1.9 | 1290 | 678 |

| 24 | 4-(Hydroxymethyl)benzyl | 4-OCH3 | 11.5 | 4890 | 423 |

Data sourced from a study on benzylpiperazine derivatives as σ1 receptor ligands.

Rational Design Principles for Enhanced Target Selectivity and Affinity

The development of potent and selective ligands based on the this compound scaffold has increasingly relied on rational design principles. This approach moves beyond traditional trial-and-error methods by leveraging an understanding of the target's structure and the ligand's SAR.

A key strategy is the use of computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling. researchgate.net Molecular docking allows researchers to visualize how a ligand might bind to a receptor's active site, predicting binding conformations and interactions. This information can guide the design of new derivatives with improved complementarity to the target.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Multi-Target Directed Ligand (MTDL) Design Strategies Utilizing the Benzylpiperazine Scaffold

The structural versatility of the benzylpiperazine scaffold makes it an attractive framework for the design of multi-target directed ligands (MTDLs). nih.gov MTDLs are single molecules designed to interact with multiple biological targets, a strategy that is particularly promising for the treatment of complex multifactorial diseases like neurodegenerative disorders. researchgate.net

In the context of Alzheimer's disease, for example, benzylpiperazine derivatives have been designed as dual-acting inhibitors of both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. The rational design of these MTDLs often involves in silico evaluations, including molecular docking and molecular dynamics simulations, to predict their binding affinities and interactions with both targets. This computational approach helps in designing molecules with a balanced activity profile against the desired targets.

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

Molecular docking studies on derivatives of 3-(4-Benzylpiperazin-1-yl)propan-1-amine have provided significant insights into their potential biological targets and binding interactions. The core structure, consisting of a benzyl (B1604629) group, a piperazine (B1678402) ring, and a propyl-amine chain, is a common scaffold in ligands designed for various receptors in the central nervous system.

One study focused on 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, a derivative where the terminal amine is linked to a xanthine (B1682287) moiety, as an inhibitor of acetylcholinesterase (AChE), a key target in Alzheimer's disease. researchgate.netrepec.org Docking simulations predicted that the arylpiperazine fragment of this molecule favorably occupies the peripheral anionic site (PAS) of the AChE binding groove. researchgate.netrepec.orgjournals.cz The specific orientation was found to be dependent on the protonation state of a nitrogen atom in the piperazine moiety. researchgate.netrepec.org

Analogues where the benzyl group is replaced with other aryl moieties and the terminal amine is modified have been extensively studied for their affinity towards serotonin (B10506) receptors. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, which shares the (4-arylpiperazin-1-yl)propyl core, demonstrated a very high binding affinity for the 5-HT1A receptor, with a reported inhibitory constant (Ki) of 1.2 nM. mdpi.comresearchgate.net Similarly, other studies on related benzo[b]thiophene derivatives identified compounds with micromolar affinity for 5-HT1A sites. nih.gov The benzylpiperazine scaffold has also been explored for its affinity towards sigma receptors (σR) and the dopamine (B1211576) transporter (DAT), with some derivatives showing high affinity in the nanomolar range. nih.govnih.gov

These studies collectively suggest that the this compound scaffold is a versatile pharmacophore capable of targeting multiple receptors, with its binding affinity and selectivity being highly tunable through chemical modifications.

| Compound Derivative | Target Protein | Predicted Binding Site/Affinity | Reference |

|---|---|---|---|

| 1-(3-(4-benzylpiperazin-1-yl)propyl)-xanthine | Acetylcholinesterase (AChE) | Arylpiperazine fragment binds to the Peripheral Anionic Site (PAS). | researchgate.netrepec.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-adamantanamine | 5-HT1A Receptor | High affinity (Ki = 1.2 nM). | mdpi.comresearchgate.net |

| 1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one | 5-HT1A Receptor | Micromolar affinity (Ki = 2.30 μM). | nih.gov |

| Ester analogues of (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol | Dopamine Transporter (DAT) | High affinity (Ki = 4.3–51 nM). | nih.gov |

| Various Piperazine/Piperidine (B6355638) Derivatives | Sigma-1 Receptor (σ1R) | Nanomolar affinity (e.g., Ki = 4.41 nM for one derivative). | nih.gov |

The binding of benzylpiperazine-containing ligands within receptor pockets is stabilized by a combination of hydrophobic and polar interactions. Docking simulations reveal the specific amino acid residues involved in these interactions.

For derivatives targeting the 5-HT1A receptor, a critical polar interaction is a hydrogen bond formed between the protonated nitrogen of the piperazine ring and the highly conserved aspartate residue (D116) in the receptor's binding site. mdpi.comnih.gov The terminal amine group can also form hydrogen bonds with other residues, such as Tyrosine (Tyr390). mdpi.com

In studies of piperazin-1-ylpyridazine derivatives, the benzyl or phenyl nucleus was shown to engage in π-π stacking interactions with aromatic residues like Arginine (Arg109) in the active site. ijpsdronline.com This type of hydrophobic interaction is crucial for anchoring the ligand. Docking of related benzimidazole-piperizine compounds into the cyclooxygenase-2 (COX-2) enzyme active site also highlighted key interactions with residues such as Tyr355 and Arg120. researchgate.net These computational findings underscore the importance of both the basic piperazine nitrogen for electrostatic interactions and the benzyl group for hydrophobic contacts in achieving potent and selective binding.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing information about the conformational flexibility of the ligand and the stability of its interactions over time. MD simulations are used to study the physical movements of atoms and molecules, providing a deeper understanding of binding kinetics and the structural stability of the complex. frontiersin.org

For piperazine-based compounds, MD simulations have been employed to evaluate the stability of the docked poses within the receptor's active site. ijpsdronline.comnih.govresearchgate.net These simulations can confirm whether the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of nanoseconds. For example, MD studies on piperazin-1-ylpyridazine derivatives were used to analyze the binding pattern and stability with the target protein, deoxycytidine triphosphate pyrophosphatase (dCTPase). ijpsdronline.comijpsdronline.com Similarly, simulations helped to elucidate the crucial amino acid interactions for piperidine/piperazine-based compounds targeting the sigma-1 receptor. nih.gov

Conformational analysis is another critical application of MD, as the flexibility of the propyl linker in this compound allows it to adopt various shapes. Understanding the preferred low-energy conformations is key to designing ligands that fit optimally into a binding pocket. nih.gov By simulating the compound's behavior in an aqueous environment or within a binding site, researchers can identify the most probable and energetically favorable conformations, which are presumed to be the bioactive ones. nih.govmdpi.com

In Silico ADMET Prediction Tools for Early Stage Lead Compound Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital component of early-stage drug discovery. These computational tools assess the drug-likeness of a compound, helping to filter out candidates that are likely to fail in later clinical stages due to poor pharmacokinetic profiles.

The metabolic stability of a compound is a key determinant of its bioavailability and duration of action. Benzylpiperazine (BZP) and its derivatives are known to be metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.netnih.goveuropa.eu Metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov

Computational tools can predict sites of metabolism on a molecule, allowing medicinal chemists to modify the structure to enhance stability. A common strategy is to introduce a trifluoromethyl (-CF3) group, which can block metabolically liable positions. researchgate.net The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the electron-withdrawing nature of the -CF3 group can deactivate adjacent sites, thus preventing degradation. researchgate.netmdpi.com Studies have shown that replacing a metabolically vulnerable methyl group with a -CF3 group can provide a "global protective effect," significantly reducing the number of metabolic products. nih.gov For this compound, adding a -CF3 group to the benzyl ring would be a predicted strategy to enhance its metabolic stability by preventing aromatic hydroxylation.

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. In silico models are widely used to predict BBB permeability based on a compound's physicochemical properties. nih.govarxiv.org Key descriptors used in these models include lipophilicity (logP or logD), topological polar surface area (TPSA), molecular weight, and hydrogen bond counts. nih.govresearchgate.netresearchgate.net Generally, compounds with high lipophilicity, low polar surface area, and a limited number of rotatable bonds are more likely to passively diffuse across the BBB. nih.gov

Experimental assessment of a close derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, using a Parallel Artificial Membrane Permeability Assay (PAMPA), indicated good BBB permeability. researchgate.netjournals.cz This experimental result aligns with the general characteristics of the benzylpiperazine scaffold, which is often found in CNS-active drugs. Computational models can provide a quantitative prediction, often expressed as a logBB value (logarithm of the brain-to-blood concentration ratio), to rank compounds in the early stages of discovery and guide structural modifications to optimize brain penetration. researchgate.net

| ADMET Property | Computational Prediction Method/Finding | Relevance for this compound |

|---|---|---|

| Metabolic Stability | Benzylpiperazine is metabolized by CYP2D6, CYP1A2, and CYP3A4 via aromatic hydroxylation. researchgate.netnih.govnih.gov | The benzyl group is a likely site of metabolism. |

| Metabolic Stability Enhancement | Introduction of a Trifluoromethyl (-CF3) group can block metabolic sites and enhance stability. researchgate.netmdpi.comnih.gov | Adding a -CF3 group to the benzyl ring is a rational strategy to improve metabolic half-life. |

| BBB Permeability | Prediction based on physicochemical descriptors (logP, TPSA, MW). nih.govresearchgate.net | The scaffold is common in CNS drugs, suggesting favorable properties for BBB penetration. |

| BBB Permeability (Analogue) | A close derivative showed good permeability in an in vitro PAMPA-BBB assay. researchgate.netjournals.cz | Provides strong evidence that the parent compound is likely to cross the BBB. |

Cytochrome P450 (CYP450) Inhibition Prediction

In silico methods are critical in early drug discovery for forecasting the potential of a compound to inhibit key metabolic enzymes like the Cytochrome P450 family. These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), analyze a molecule's structural features to estimate its likelihood of inhibiting specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). For a compound like this compound, such models would assess properties like its lipophilicity, molecular shape, and the presence of chemical moieties known to interact with the active sites of CYP enzymes.

A typical predictive analysis would yield data indicating whether the compound is likely to be an inhibitor and an estimated IC50 value (the concentration at which it inhibits 50% of the enzyme's activity). However, no specific predictive data for this compound is available in the searched scientific literature.

Table 1: Hypothetical CYP450 Inhibition Prediction Data (Note: The following table is illustrative and not based on actual data for the compound.)

| CYP Isoform | Prediction (Inhibitor/Non-Inhibitor) | Predicted IC50 (µM) |

|---|---|---|

| CYP1A2 | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available |

| CYP2C19 | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available |

Intestinal Permeability Prediction (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive diffusion of a compound across the intestinal epithelium. Computational models are frequently used to predict PAMPA permeability (Pe), saving time and resources. These models calculate a compound's ability to cross a lipid membrane based on physicochemical properties such as its size, polarity, and hydrogen bonding capacity.

For this compound, a predictive model would analyze its structure to estimate its permeability coefficient. This value helps classify the compound as having low or high permeability, which is a key factor in determining potential oral bioavailability. Despite the availability of such predictive tools, specific results for this compound have not been published.

Table 2: Hypothetical Intestinal Permeability Prediction Data (Note: The following table is illustrative and not based on actual data for the compound.)

| Assay Model | Predicted Permeability (Pe) (10⁻⁶ cm/s) | Permeability Class |

|---|

Comparative Research and Analog Development

Structural and Functional Comparison with Diverse Piperazine (B1678402) Derivatives

The structure of 3-(4-Benzylpiperazin-1-yl)propan-1-amine features a central piperazine ring N-substituted with a benzyl (B1604629) group at one nitrogen and a propan-1-amine chain at the other. This specific arrangement of functional groups dictates its physicochemical properties and its potential interactions with biological targets. To understand its unique profile, it is essential to compare it with other piperazine derivatives where these groups are systematically altered.

The Influence of the N-Benzyl Group: The benzyl group, a phenyl ring attached to a methylene (B1212753) group, is a common feature in many pharmacologically active piperazine derivatives. In comparison to derivatives with a simple phenyl group directly attached to the piperazine nitrogen (phenylpiperazines), the benzyl group introduces greater conformational flexibility. This flexibility can influence how the molecule binds to a receptor, potentially allowing for more optimal interactions. For instance, studies on various N-substituted piperazines have shown that the nature of this substituent significantly impacts their activity at serotonin (B10506) and dopamine (B1211576) receptors. While direct data on this compound is limited, research on the broader class of benzylpiperazines (BZP) indicates they can act as central nervous system stimulants.

The Role of the Propan-1-amine Chain: The 3-aminopropyl chain provides a basic primary amine group separated from the piperazine ring by a three-carbon linker. This feature is crucial for modulating the compound's polarity, basicity, and hydrogen bonding capacity. In comparison to piperazine derivatives with shorter or longer alkyl chains, or those lacking the terminal amine, this compound would exhibit different pharmacokinetic and pharmacodynamic profiles. For example, the presence of the primary amine can lead to different metabolic pathways and can be a key point of interaction with acidic residues in a protein's binding site.

A comparative analysis of related structures reveals key structure-activity relationships (SAR). For instance, in a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, modifications to the aryl group on the piperazine ring led to significant changes in affinity for the 5-HT1A receptor and the serotonin transporter. While not a direct analog, this highlights the sensitivity of the pharmacological profile to substitutions on the piperazine scaffold.

To illustrate these structural and functional comparisons, the following interactive table summarizes the properties of various piperazine derivatives.

| Compound | N1-Substituent | N4-Substituent | Key Functional Aspect | Reported Biological Activity/Target |

|---|---|---|---|---|

| 1-Benzylpiperazine (B3395278) (BZP) | Benzyl | Hydrogen | Lacks the propan-1-amine chain | Dopamine and serotonin releasing agent |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-(Trifluoromethyl)phenyl | Hydrogen | Directly attached substituted phenyl ring | Serotonin receptor agonist |

| 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | 3-Chlorophenyl | 3-Hydroxypropyl | Propan-1-ol instead of propan-1-amine | Serotonergic activity |

| This compound | Benzyl | 3-Aminopropyl | Combines benzyl and propan-1-amine features | (Hypothesized CNS activity based on scaffold) |

Analysis of Privileged Scaffolds and Chemical Space Exploration in Drug Discovery

The piperazine ring is considered a privileged scaffold in drug discovery due to its frequent appearance in molecules with a wide range of biological activities. Its utility stems from a combination of favorable physicochemical properties and synthetic accessibility. The two nitrogen atoms of the piperazine ring can be independently functionalized, allowing for the creation of diverse chemical libraries and the fine-tuning of a molecule's properties to interact with specific biological targets.

The exploration of chemical space around the piperazine core has led to the discovery of drugs for numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. The structure of this compound represents a specific point in this vast chemical space. By analyzing libraries of piperazine-containing compounds, medicinal chemists can identify regions of this space that are more likely to yield compounds with desired biological activities. The combination of a lipophilic benzyl group and a polar aminopropyl chain in this compound provides a balance of properties that can be advantageous for crossing the blood-brain barrier and interacting with central nervous system targets.

The concept of privileged scaffolds guides the design of new molecules by suggesting that certain core structures are more likely to bind to biological macromolecules. The piperazine moiety, with its ability to present substituents in defined spatial orientations, serves as an excellent starting point for the design of ligands for a variety of receptors and enzymes.

Rational Design and Synthesis of Novel Analogs based on Comprehensive Research Findings

The rational design of novel analogs of this compound is guided by the structure-activity relationships gleaned from related compounds and a deep understanding of the target's binding site, if known. The goal is to systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties.

Strategies for Analog Design:

Modification of the Benzyl Group: The phenyl ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions. These modifications can alter the electronic properties and steric bulk of this part of the molecule, potentially leading to improved binding affinity or selectivity for a specific receptor subtype. For example, introducing a fluorine or methoxy (B1213986) group can significantly impact metabolic stability and receptor interactions.

Alteration of the Propan-1-amine Chain: The length of the alkyl chain connecting the primary amine to the piperazine ring can be varied. Shortening or lengthening this chain would change the distance between the two basic nitrogen centers, which can be critical for optimal interaction with a biological target. The primary amine could also be modified to a secondary or tertiary amine, or replaced with other functional groups like an amide or an alcohol, to probe the importance of its hydrogen bonding and basicity.

Bioisosteric Replacement: Bioisosteres are chemical groups that have similar physical or chemical properties and can produce broadly similar biological effects. The benzyl group could be replaced by other arylalkyl groups, such as a pyridylmethyl or a thienylmethyl group, to explore the impact of heteroatoms on activity. Similarly, the piperazine ring itself could be replaced by other cyclic diamines, like homopiperazine, to alter the ring conformation and the distance between the nitrogen atoms.

Synthetic Approaches:

The synthesis of analogs of this compound typically involves a multi-step process. A common strategy would be the N-alkylation of N-benzylpiperazine with a suitable three-carbon synthon carrying a protected amine functionality, followed by deprotection. For instance, N-benzylpiperazine can be reacted with 3-chloropropanenitrile followed by reduction of the nitrile group to the primary amine.

The following table outlines some potential synthetic routes for novel analogs:

| Analog Type | Key Synthetic Step | Rationale |

|---|---|---|

| Substituted Benzyl Analogs | Reaction of a substituted benzyl chloride with piperazine, followed by alkylation with an aminopropyl synthon. | To explore the electronic and steric effects of substituents on the benzyl ring. |

| Chain-Modified Analogs | Alkylation of N-benzylpiperazine with alkyl halides of varying chain lengths containing a protected amine. | To optimize the distance between the two nitrogen centers for target binding. |

| Bioisosteric Ring Analogs | Utilizing alternative cyclic diamines in the initial step of the synthesis. | To investigate the role of the piperazine ring's conformation and basicity. |

Through such rational design and synthetic exploration, it is possible to develop novel analogs of this compound with potentially improved therapeutic properties.

Future Research Directions and Therapeutic Implications

Identification of Novel Target Pathways and Unexplored Biological Applications

The versatility of the benzylpiperazine scaffold suggests that 3-(4-Benzylpiperazin-1-yl)propan-1-amine could have a range of biological activities waiting to be uncovered. Future investigations should extend beyond its immediate structural analogues to explore novel molecular pathways and therapeutic applications.

One of the most promising areas for exploration is in oncology . Research has demonstrated that benzylpiperazine derivatives can be engineered as selective inhibitors of anti-apoptotic proteins, which are critical for the survival and proliferation of cancer cells. nih.gov Specifically, compounds from this class have been designed to target Myeloid Cell Leukemia 1 (Mcl-1), a key member of the B-cell lymphoma 2 (Bcl-2) protein family. nih.gov The development of selective Mcl-1 inhibitors is a significant goal in cancer therapy, as it offers a more targeted approach that could minimize the side effects associated with broader-acting inhibitors. nih.gov Molecular modeling and simulation have been instrumental in understanding the binding interactions of these derivatives, providing a rational basis for designing more potent and selective compounds. nih.gov Therefore, a key future direction would be to screen this compound and its analogues for activity against Mcl-1 and other anti-apoptotic proteins.

In the realm of neuroscience , the piperazine (B1678402) nucleus is a well-established pharmacophore in drugs targeting the central nervous system. researchgate.netnih.gov For instance, a series of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, which share a structural resemblance to this compound, have been investigated as potential antidepressants. nih.gov These compounds exhibit a dual mechanism of action, targeting both the 5-HT1A serotonin (B10506) receptors and the serotonin transporter. nih.gov This dual activity is a highly sought-after profile for next-generation antidepressants, as it may lead to enhanced efficacy and a faster onset of action. nih.gov Consequently, it is highly conceivable that this compound could be evaluated for its effects on various neurotransmitter systems, including serotonin, dopamine (B1211576), and norepinephrine, to uncover potential applications in treating psychiatric and neurological disorders. researchgate.netnih.gov

Exploration of Combination Therapy Strategies

The therapeutic potential of this compound may be significantly enhanced when used in combination with other pharmacological agents. The study of such combinations is a critical next step in its preclinical development.

While the recreational co-use of 1-benzylpiperazine (B3395278) (BZP) with other piperazines like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) highlights a potential for drug-drug interactions, it also opens the door to investigating rationally designed combination therapies. researchgate.net For example, if this compound demonstrates anticancer properties, its efficacy could be amplified by co-administration with established chemotherapeutic drugs or other targeted therapies. Such a strategy could potentially overcome mechanisms of drug resistance or allow for the use of lower, less toxic doses of each agent.

Similarly, if the compound shows promise as a CNS agent, it could be tested in conjunction with other psychotropic medications. A combination approach might offer a broader spectrum of therapeutic activity or a more favorable side-effect profile compared to monotherapy.

Advanced Drug Discovery and Development Methodologies for Benzylpiperazine Derivatives

To efficiently harness the therapeutic potential of this compound and its derivatives, the application of advanced drug discovery and development techniques is imperative.

Computational and De Novo Design: The use of computational algorithms for de novo drug design has already proven effective in generating novel benzylpiperazine derivatives with high selectivity for specific molecular targets such as Mcl-1. nih.gov This in silico approach can significantly accelerate the drug discovery process by enabling the rational design and virtual screening of large compound libraries. Future research should leverage these computational tools to design and prioritize derivatives of this compound with optimized potency and selectivity for a range of biological targets.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationships of this compound is fundamental to its development. By synthesizing and evaluating a focused library of analogues, researchers can delineate the key structural motifs that govern its biological activity. This information is invaluable for guiding the design of more effective and safer drug candidates.